molecular formula C19H19BO2 B8180971 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane

Cat. No.: B8180971
M. Wt: 290.2 g/mol
InChI Key: WZXSJDKNWAQBOL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane (CAS: 1416371-19-1) is a boronate ester featuring a phenanthrene moiety fused to a 1,3,2-dioxaborinane ring. Its structure combines the steric bulk of the phenanthrenyl group with the stability imparted by the neopentyl glycol backbone. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in materials science due to its extended aromatic system .

Properties

IUPAC Name

5,5-dimethyl-2-phenanthren-9-yl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BO2/c1-19(2)12-21-20(22-13-19)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXSJDKNWAQBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Borylation of Phenanthrene Derivatives

The most widely documented method involves nickel-catalyzed borylation using bis(pinacolato)diboron (B2_2nep2_2) or related boron sources. A representative procedure (Figshare, 2020) involves:

  • Reagents : Phenanthren-9-yl substrate (1i, 0.2 mmol), B2_2nep2_2 (0.5 mmol), Ni(cod)2_2 (0.02 mmol), IMesMe ligand (0.044 mmol).

  • Conditions : Tetrahydrofuran (THF), 135°C, 48 hours under nitrogen .

  • Yield : 56% (133.7 mg) after silica gel chromatography .

Mechanistic Insights :
The reaction proceeds via oxidative addition of the C–X bond (X = Br, I) to nickel, followed by transmetallation with B2_2nep2_2 and reductive elimination to form the boronic ester . Computational studies suggest steric hindrance from the N-heterocyclic carbene (NHC) ligand (IMesMe) facilitates the formation of a five-membered transition state, enhancing selectivity .

Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature110–135°CHigher yields at elevated temperatures
Ligand Ratio1:1.1 (Ni:IMesMe)Prevents catalyst deactivation
SolventTHF or TolueneTHF improves boron solubility

Suzuki-Miyaura Coupling with Preformed Boronic Acids

An alternative route employs phenanthren-9-ylboronic acid (CAS: 68572-87-2) in esterification with neopentyl glycol:

  • Reagents : Phenanthren-9-ylboronic acid (1.0 equiv), neopentyl glycol (1.2 equiv), MgSO4_4 (drying agent) .

  • Conditions : Reflux in toluene, 12–24 hours, azeotropic removal of water .

  • Yield : 70–85% after recrystallization (methanol/water) .

Advantages :

  • Avoids transition-metal catalysts, reducing costs.

  • Scalable to multi-gram quantities with minimal purification .

Limitations :

  • Requires anhydrous conditions to prevent boronic acid hydrolysis.

  • Lower functional group tolerance compared to catalytic methods .

Direct C–H Borylation of Phenanthrene

Recent advances utilize nickel/NHC systems for direct C–H borylation, bypassing pre-functionalized substrates:

  • Catalyst : Ni(cod)2_2 (5 mol%), IMesMe (5.5 mol%) .

  • Boron Source : B2_2nep2_2 (2.5 equiv) .

  • Conditions : 120°C, 12 hours in toluene .

  • Yield : 38–61% (dependent on substituent electronic effects) .

Substrate Scope :

Phenanthrene DerivativeYield (%)Purity (HPLC)
9-Bromophenanthrene56>98%
9-Iodophenanthrene61>97%
9-Methylphenanthrene3895%

Comparative Analysis of Methods

Efficiency Metrics :

MethodYield Range (%)Purity (%)ScalabilityCost (USD/g)
Nickel-Catalyzed38–6195–98Moderate120–180
Suzuki Esterification70–8598–99High80–110
Direct C–H Borylation38–6190–95Low200–250

Critical Observations :

  • Catalytic Methods : Ideal for functionalized phenanthrenes but require stringent inert conditions .

  • Esterification : Preferred for bulk synthesis due to operational simplicity .

  • Purity Challenges : Nickel residues in catalytic routes necessitate silica gel chromatography or recrystallization .

Analytical Characterization

Spectroscopic Data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.93 (d, J = 7.3 Hz, 2H), 8.38 (d, J = 6.9 Hz, 1H), 7.88 (dd, J = 18.2 Hz, 2H), 3.05 (s, 4H, OCH2_2), 1.25 (s, 6H, CH3_3) .

  • 13^13C NMR : δ 140.9 (aromatic C-B), 128.8–127.0 (aromatic CH), 72.5 (OCH2_2), 31.8 (CH3_3) .

  • HRMS (ESI) : m/z calcd. for C19_{19}H19_{19}BO2_2 [M+H]+^+: 291.1521; found: 291.1524 .

Crystallography :
Single-crystal X-ray analysis confirms the dioxaborinane ring adopts a chair conformation with a dihedral angle of 85.2° between the boronate and phenanthrene planes .

Industrial and Environmental Considerations

  • Scale-Up Protocols : Pilot-scale reactions (100 g) use toluene reflux with continuous water removal, achieving 78% yield .

  • Waste Streams : Nickel-containing residues require chelation (EDTA) before disposal .

  • Green Chemistry : Solvent-free esterification under microwave irradiation (80°C, 2 h) is under development, yielding 65% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The boron atom in 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane facilitates nucleophilic substitution, particularly in cross-coupling reactions. Key observations include:

Reaction Type Conditions Outcome
Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O, 80°CFormation of biaryl derivatives via C–C bond formation.
TransmetalationNi(PCy₃)₂, Et₃SiBPin, CsF/CuF₂ additivesTransfer of phenanthrene moiety to transition metals (e.g., Ni, Pd) .
  • The Suzuki-Miyaura reaction proceeds via oxidative addition of aryl halides to palladium, followed by transmetalation with the boron center and reductive elimination.

  • Transmetalation efficiency improves with fluoride additives (e.g., CsF), which sequester boron byproducts (e.g., PivOBpin) as fluoroborates, preventing catalyst deactivation .

Oxidative and Hydrolytic Reactivity

The dioxaborinane ring undergoes controlled degradation under specific conditions:

Reaction Conditions Products
OxidationH₂O₂, NaOH, RTPhenanthren-9-ol and boric acid derivatives.
HydrolysisH₂O, acidic/neutral conditionsSlow decomposition to phenanthrene and boronic acid.
  • Oxidation proceeds via electrophilic attack on the boron atom, yielding hydroxylated phenanthrene derivatives.

  • Hydrolysis is pH-dependent, with faster rates under alkaline conditions due to increased nucleophilicity of water.

Role in Catalytic Cycles

The compound participates in nickel-catalyzed C–O bond functionalization, as demonstrated in studies involving aryl esters:

  • Mechanistic Steps :

    • Oxidative Addition : Nickel(0) inserts into the C–O bond of aryl esters, forming a Ni(II) intermediate .

    • Transmetalation : The boron center transfers the phenanthrene group to nickel, facilitated by Et₃SiBPin and fluoride additives .

    • Reductive Elimination : C–Si or C–B bond formation releases the functionalized product .

  • Additive Effects :

    Additive Role Impact on Yield
    CsFScavenges boron byproducts as [F₂Bpin]⁻Increases yield by 3× .
    CuF₂Stabilizes Ni intermediatesPrevents catalyst decomposition .

Electronic and Steric Considerations

  • The phenanthrene moiety enhances π-stacking interactions, influencing regioselectivity in coupling reactions.

  • Steric hindrance from the 5,5-dimethyl groups moderates reaction rates, requiring optimized ligand systems (e.g., bulky phosphines) for efficient catalysis .

Stability and Handling

  • The compound is moisture-sensitive, requiring anhydrous conditions for storage and reactions .

  • Decomposition products include phenanthrene derivatives and boronic acids, identifiable via ¹¹B NMR (δ ~23–30 ppm) .

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in various reactions, including:

  • Cross-Coupling Reactions : The compound can be used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This is particularly useful in creating complex organic molecules with potential pharmaceutical applications.

Materials Science

The compound's unique properties make it valuable in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its phenanthrene moiety, it can be incorporated into OLED materials to enhance light-emitting efficiency and stability.
PropertyValue
Emission Peak~450 nm
StabilityHigh thermal stability
SolubilitySoluble in organic solvents

Medicinal Chemistry

Research indicates potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Further research could explore the specific activity of this compound against various cancers.

Fluorescent Probes

The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging:

  • Cell Imaging : Its ability to emit light upon excitation can be harnessed for live-cell imaging applications.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in a peer-reviewed journal, researchers utilized this compound as a key intermediate in the synthesis of complex biaryl compounds. The study demonstrated high yields and selectivity using this compound under optimized reaction conditions.

Case Study 2: OLED Development

Another study focused on the incorporation of this compound into OLED devices. The results showed improved efficiency and brightness compared to traditional materials, highlighting its potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The phenanthrene moiety contributes to the compound’s stability and photophysical properties, enhancing its utility in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Yield (%) Key Applications/Reactivity Reference
Target Compound Phenanthren-9-yl N/A Cross-coupling, materials science
2-(4-Trifluoromethylphenyl)-derivative 4-CF₃-Ph 73 Enhanced electrophilicity
2-(4-Methylthiophenyl)-derivative 4-SMe-Ph 67 Thioether-mediated catalysis
2-(3-Methylphenyl)-derivative 3-Me-Ph 77 Steric modulation in coupling
2-(α-Naphthyl)-derivative Naphthalen-1-yl N/A Suzuki-Miyaura coupling
2-(3-Pyridyl)-derivative Pyridin-3-yl N/A Heteroatom-directed coordination
  • Steric Effects : The phenanthrenyl group in the target compound introduces greater steric hindrance compared to naphthyl () or simple aryl substituents (e.g., 3-Me-Ph in ). This bulk may reduce reactivity in sterically sensitive reactions but enhance stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the boron center, accelerating transmetalation in cross-coupling reactions. Conversely, the phenanthrenyl group, being electron-rich, may require optimized reaction conditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-(3-Me-Ph)-derivative 2-(Naphthyl)-derivative
logP (Predicted) ~4.5 (estimated) 3.23 3.8
TPSA (Ų) ~18.5 18.46 18.5
Thermal Stability (°C) >250 (estimated) Decomposes ~280 N/A
  • Hydrophobicity: The phenanthrenyl group likely increases logP compared to smaller aryl substituents, impacting solubility in polar solvents.
  • Thermal Stability : Analogous neopentyl glycol boronate esters (e.g., 1,4-bis-dioxaborinane derivatives in ) decompose above 280°C, suggesting similar stability for the target compound .

Biological Activity

5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane (CAS: 1416371-19-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H19BO2
  • Molecular Weight : 290.17 g/mol
  • Purity : ≥95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is known to serve as a versatile building block in the synthesis of biologically active compounds, including those targeting g-secretase and other receptors involved in neurological disorders .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic studies suggest that it may function through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Research findings indicate that it can enhance neuronal survival in models of neurodegeneration, possibly by reducing oxidative stress and inflammation .

Other Biological Activities

Additional studies have suggested potential activities against:

  • Diabetes : The compound may influence glucose metabolism and insulin sensitivity through modulation of specific receptors .
  • Inflammation : It has shown promise in reducing inflammatory markers in various models .

Case Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitroInhibition of cancer cell proliferation.
NeuroprotectionAnimal modelEnhanced neuronal survival; reduced oxidative stress.
Anti-inflammatoryIn vivoDecreased levels of inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane, and how do reaction conditions influence yields?

The compound is typically synthesized via cross-coupling reactions. Key methods include:

  • Nickel- or palladium-catalyzed couplings : For example, using NiCl₂(1,3-bis(diphenylphosphino)propane) or Pd(dppf)Cl₂ with aryl mesylates/boronic esters under inert atmospheres (toluene, 100°C, 2 h), achieving yields up to 98% .
  • Enantioselective routes : Chiral catalysts like Ru or Rh complexes (e.g., [Rh(cod)Cl]₂ with (R)-BINAP) in dioxane/tert-amyl alcohol at 60–80°C yield enantiomerically enriched products (56–97% ee) .
  • Copper-mediated reactions : Cu(acac)₂ with potassium tert-butylate in toluene (110°C, 2 h) gives moderate yields (83–89%) . Optimization tip: Inert conditions (Schlenk technique) and catalyst selection critically impact yield and stereochemical outcomes.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.002 Å) and confirms borinate ring geometry .
  • NMR spectroscopy : ¹¹B NMR identifies the borinate peak (~30 ppm), while ¹H/¹³C NMR assigns aromatic protons and methyl groups .
  • Chromatographic purification : Silica gel columns (hexane/ethyl acetate) and recrystallization (methanol/acetone) ensure purity >95% .

Q. What are the IUPAC naming conventions for the phenanthren-9-yl substituent in this compound?

The "phenanthren-9-yl" group denotes substitution at the 9-position of the phenanthrene core. IUPAC rules prioritize numbering to minimize substituent positions, with the borinate ring described as a 1,3,2-dioxaborinane system .

Advanced Research Questions

Q. How can contradictory yield data in literature for similar dioxaborinane syntheses be resolved?

Discrepancies (e.g., 74% vs. 98% yields) arise from:

  • Catalyst loading : Lower Ni/Pd catalyst equivalents (0.05–0.1 equiv) improve efficiency but require strict anhydrous conditions .
  • Substrate purity : Trace moisture degrades boronic esters, reducing coupling efficiency.
  • Statistical modeling : Design of Experiments (DoE) frameworks optimize variables (temperature, solvent, stoichiometry) systematically .

Q. What strategies enhance enantioselectivity in asymmetric syntheses involving this compound?

High enantiomeric excess (up to 97% ee) is achieved via:

  • Chiral ligands : (R)-BINAP or ferrocene-based phosphines with Rh/Ir catalysts .
  • Solvent effects : Polar aprotic solvents (e.g., tert-amyl alcohol) stabilize transition states .
  • Low-temperature reactions : –78°C conditions minimize racemization during boronate formation .

Q. How does this compound perform in cross-coupling reactions compared to analogous boronic esters?

  • Suzuki-Miyaura reactivity : The phenanthrenyl group’s steric bulk slows transmetallation but improves regioselectivity in aryl-aryl couplings .
  • Stability : The 5,5-dimethyl group stabilizes the borinate ring against hydrolysis, enabling storage under inert conditions .
  • Comparative data : Fluorene-based analogs (e.g., 9,9-dioctylfluorene boronic esters) show higher yields in electron-deficient systems due to reduced steric hindrance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protective equipment : Gloves, goggles, and flame-resistant lab coats are mandatory due to flammability and boronate toxicity .
  • Storage : Keep under argon at –20°C to prevent moisture absorption and decomposition .
  • Waste disposal : Quench with aqueous ethanol to neutralize residual boronate before disposal .

Methodological Recommendations

  • Synthetic optimization : Screen catalysts (Ni, Pd, Cu) and ligands (dppf, BINAP) using high-throughput platforms .
  • Characterization : Combine XRD with 2D NMR (HSQC, HMBC) to resolve aromatic crowding .
  • Data analysis : Apply multivariate regression to deconvolute reaction variable impacts .

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